1-{3-Iodobicyclo[1.1.1]pentan-1-yl}methanamine
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Overview
Description
1-{3-Iodobicyclo[1.1.1]pentan-1-yl}methanamine is a chemical compound characterized by its unique bicyclo[1.1.1]pentane structure. This compound is notable for its iodine atom attached to the bicyclo[1.1.1]pentane core, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Mechanism of Action
Mode of Action
The exact mode of action of 1-{3-Iodobicyclo[11It’s known that the compound has a high s character in its orbitals . This characteristic can lead to two effects: the bicyclopent-1-yl and bicyclopent-2-yl fragments are net electron-withdrawing , and the C-H bonds in the bicyclopentane (BCP) units have a large homolytic bond dissociation energy (BDE), greater than that of typical saturated hydrocarbons .
Pharmacokinetics
The pharmacokinetic properties of 1-{3-Iodobicyclo[11It’s known that increasing the saturation level and three-dimensionality of drug-like compounds can enhance their potency, selectivity, and pharmacokinetic profile .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-{3-Iodobicyclo[1.1.1]pentan-1-yl}methanamine. For instance, reactions requiring anhydrous conditions are carried out under an argon atmosphere using oven-dried glassware . This suggests that the compound might be sensitive to moisture and oxygen.
Preparation Methods
The synthesis of 1-{3-Iodobicyclo[1.1.1]pentan-1-yl}methanamine typically involves the nucleophilic substitution of 1-substituted 3-iodobicyclo[1.1.1]pentanes. One common method includes the reaction of 1-azido-3-iodobicyclo[1.1.1]pentane with a suitable amine under controlled conditions . The reaction mixture is then purified using silica gel flash chromatography to obtain the desired product .
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production, including the use of automated reactors and continuous flow systems to enhance yield and efficiency.
Chemical Reactions Analysis
1-{3-Iodobicyclo[1.1.1]pentan-1-yl}methanamine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Radical Reactions: The bicyclo[1.1.1]pentane core can participate in radical reactions, leading to the formation of novel compounds.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or electrophile involved.
Scientific Research Applications
1-{3-Iodobicyclo[1.1.1]pentan-1-yl}methanamine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties, such as molecular rods and rotors.
Chemical Biology: It is used in the study of biological systems and the development of chemical probes for investigating cellular processes.
Comparison with Similar Compounds
1-{3-Iodobicyclo[1.1.1]pentan-1-yl}methanamine can be compared with other bicyclo[1.1.1]pentane derivatives, such as:
3-Phenylbicyclo[1.1.1]pentan-1-amine: This compound features a phenyl group instead of an iodine atom, leading to different chemical properties and applications.
3-Fluorobicyclo[1.1.1]pentan-1-amine: The fluorine atom imparts unique electronic properties, making it useful in different contexts compared to the iodine derivative.
The uniqueness of this compound lies in its iodine atom, which provides distinct reactivity and potential for further functionalization in synthetic chemistry.
Properties
IUPAC Name |
(3-iodo-1-bicyclo[1.1.1]pentanyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10IN/c7-6-1-5(2-6,3-6)4-8/h1-4,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPGEANJUWYRQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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